molecular formula C12H16O2 B8740406 1-(Benzyloxy)pent-4-en-2-ol

1-(Benzyloxy)pent-4-en-2-ol

Cat. No.: B8740406
M. Wt: 192.25 g/mol
InChI Key: KTFVKQQUQQYFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)pent-4-en-2-ol (C₁₂H₁₆O₂) is a secondary alcohol featuring a benzyl ether group and a terminal alkene. Its stereoisomer, (2S)-1-(benzyloxy)-4-penten-2-ol, has a monoisotopic mass of 192.115030 and is frequently utilized as a precursor in organic synthesis, particularly in etherification and cycloaddition reactions . The compound is typically synthesized via column chromatography (e.g., hexane/EtOAc eluent systems) and exhibits moderate yields (~55–77%) depending on reaction conditions .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-phenylmethoxypent-4-en-2-ol

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2

InChI Key

KTFVKQQUQQYFPB-UHFFFAOYSA-N

Canonical SMILES

C=CCC(COCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Alkene/Alkyne Modifications

Compound Key Features Synthetic Yield Applications References
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene Propargyl ether with a methoxyphenyl group; higher electron-withdrawing character. 80% Building block for heterocycles.
(E)-4-(Benzyloxy)pent-4-en-2-ol Double bond at C4 (vs. C4 in target); used in redox-relay Heck reactions. 47% Palladium-catalyzed alkenylation.
1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]pent-4-en-2-ol Trifluoromethylpyrazole substituent; enhanced lipophilicity. 84–90% Potential agrochemical/pharmaceutical leads.

Key Insights :

  • Propargyl ethers (e.g., ) exhibit higher yields (80%) compared to allylic ethers, likely due to reduced steric hindrance.
  • Trifluoromethyl groups () improve metabolic stability but require specialized fluorinated reagents.

Ethers with Aromatic Substituents

Compound Key Features Synthetic Yield Applications References
1-(4-Methoxyphenyl)-2-propen-1-ol Vinyl group instead of benzyloxy; electron-rich aromatic ring. N/A Model for electrophilic addition studies.
4-(Benzyloxy)benzyl chloride Benzyl chloride derivative; reactive electrophile. N/A Intermediate in pharmaceutical synthesis.
((pent-4-ene-1,2-diylbis(oxy))bis(methylene))dibenzene Dimeric ether derived from 1-(benzyloxy)pent-4-en-2-ol. 58% Study of etherification efficiency.

Key Insights :

  • Aromatic substituents (e.g., methoxyphenyl in ) alter electronic properties, influencing reactivity in nucleophilic substitutions.
  • Dimeric ethers () demonstrate the versatility of the parent compound in forming complex architectures.

Phosphorylated and Heterocyclic Derivatives

Compound Key Features Synthetic Yield Applications References
N-Benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide Phosphoryl group enhances hydrogen-bonding capacity. 88% Precursor for phosphorylated heterocycles.
1-Benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone Cyclic amide with phosphoryl group; stereoisomerism observed. 95% Bioactive molecule synthesis.
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol Thiazole ring introduces π-stacking potential. N/A Antimicrobial/antioxidant research.

Key Insights :

  • Phosphoryl groups () improve solubility in polar solvents and enable metal coordination.
  • Heterocyclic derivatives () expand utility in medicinal chemistry due to enhanced binding affinity.

Stereochemical and Diastereomeric Comparisons

Compound Key Features Synthetic Yield Applications References
(2S)-1-(Benzyloxy)-4-penten-2-ol Chiral center at C2; enantioselective synthesis. 77% Asymmetric catalysis studies.
(±)-tert-Butyl 1-(benzyloxy)pent-4-en-2-yloxycarbamate Racemic mixture; carbamate protecting group. 77% Peptide mimetics.
(4S,5R)-4-((R)-1-(benzyloxy)pentadecyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-ol Complex stereochemistry; multiple protecting groups. N/A Total synthesis of natural products.

Key Insights :

  • Stereochemical complexity () necessitates advanced purification techniques (e.g., chiral chromatography).
  • Carbamate derivatives () enhance stability during multi-step syntheses.

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